molecular formula C9H19NO B1445619 2-Methyl-2-(oxan-2-yl)propan-1-amine CAS No. 1384782-50-6

2-Methyl-2-(oxan-2-yl)propan-1-amine

Cat. No. B1445619
M. Wt: 157.25 g/mol
InChI Key: COOJVMHRVYJJAH-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1384582-33-5 . It has a molecular weight of 193.72 . The IUPAC name for this compound is 2-methyl-2-tetrahydro-2H-pyran-2-yl-1-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Methyl-2-(oxan-2-yl)propan-1-amine is 1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacological Characterization

2-Methyl-2-(oxan-2-yl)propan-1-amine has been studied for its pharmacological properties. One study explored its role as a κ-opioid receptor (KOR) antagonist, demonstrating potential in treating depression and addiction disorders. This compound showed high affinity for human, rat, and mouse KORs and selectivity for KORs in vivo. Its effectiveness in blocking KOR and μ-opioid receptors (MORs) agonist-induced analgesia and its antidepressant-like efficacy in mice suggest therapeutic potential (Grimwood et al., 2011).

X-Ray Structures and Computational Studies

Another study examined the structural characteristics of similar compounds, focusing on their characterization through various spectroscopic methods and X-ray crystallography. This research is crucial for understanding the molecular structure and potential applications of these compounds in various scientific domains (Nycz et al., 2011).

Metal Complexes with N2O2 Donor Ligand

Research into metal complexes containing N2O2 donor ligands, including 2-Methyl-2-(oxan-2-yl)propan-1-amine derivatives, has been conducted. These studies focus on the synthesis, characterization, and DNA cleavage studies of these complexes, contributing to the understanding of their potential biomedical applications (Sancheti et al., 2012).

Amine-Induced Rearrangements

Studies have also been done on the amine-induced rearrangements of compounds similar to 2-Methyl-2-(oxan-2-yl)propan-1-amine. These rearrangements provide insights into the synthesis of various chemical structures, expanding the scope of chemical synthesis and understanding of reaction mechanisms (Sanchez & Parcell, 1990).

Furan Synthesis and Pyrrole Derivatives

Another area of research explores the synthesis of furans and pyrroles using compounds related to 2-Methyl-2-(oxan-2-yl)propan-1-amine. This synthesis pathway has implications for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Friedrich et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-(oxan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOJVMHRVYJJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(oxan-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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